1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
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Overview
Description
1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxybenzyl group and a thiophene ring attached to a methanone group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the methoxybenzyl group through nucleophilic substitution. The thiophene ring is then incorporated via a coupling reaction, and the final methanone group is introduced through oxidation or acylation reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methanone group can be reduced to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The piperazine ring may interact with receptors or enzymes, modulating their activity. The methoxybenzyl group can influence the compound’s binding affinity and specificity, while the thiophene ring may contribute to its overall stability and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
[4-(2-Methoxy-benzyl)-piperidine]: This compound shares the methoxybenzyl group but has a piperidine ring instead of a piperazine ring.
[4-(2-Methoxy-benzyl)-piperazine]: Similar structure but lacks the thiophene and methanone groups.
[2-(2-Methoxy-benzyl)-piperazine]: Similar structure but with different substitution patterns on the piperazine ring.
Uniqueness: 1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is unique due to the combination of its functional groups. The presence of the thiophene ring and methanone group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H20N2O2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H20N2O2S/c1-21-15-6-3-2-5-14(15)13-18-8-10-19(11-9-18)17(20)16-7-4-12-22-16/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
XNFUTTJOPVPKJC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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